molecular formula C7H4Cl2O3 B8678591 2,6-Dichloro-3-hydroxybenzoic acid

2,6-Dichloro-3-hydroxybenzoic acid

Cat. No.: B8678591
M. Wt: 207.01 g/mol
InChI Key: LHJFBVDNRPBOOW-UHFFFAOYSA-N
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Description

Nomenclature and General Structural Classification as a Chlorinated Salicylic (B10762653) Acid Derivative

2,6-Dichloro-3-hydroxybenzoic acid, systematically named according to IUPAC nomenclature, is a halogenated derivative of salicylic acid. nih.govsigmaaldrich.com Salicylic acid is a monohydroxybenzoic acid with a hydroxyl group at the ortho (position 2) to the carboxyl group. chemspider.com DCHA's structure is distinguished by the presence of two chlorine atoms at positions 2 and 6, and a hydroxyl group at position 3 of the benzoic acid backbone. nih.gov This substitution pattern classifies it as a chlorinated salicylic acid derivative.

The molecular formula for DCHA is C7H4Cl2O3. nih.gov Its structure is composed of a benzene (B151609) ring to which a carboxyl group (-COOH), two chlorine atoms (-Cl), and a hydroxyl group (-OH) are attached. The specific arrangement of these functional groups is crucial to its chemical properties and reactivity.

IdentifierValue
IUPAC NameThis compound nih.gov
CAS Number4641-37-6 nih.gov
Molecular FormulaC7H4Cl2O3 nih.gov
Molecular Weight207.01 g/mol nih.gov
InChI KeyLHJFBVDNRPBOOW-UHFFFAOYSA-N nih.gov

Historical Context of Initial Synthesis and Early Research

While specific details on the very first synthesis of this compound are not extensively documented in readily available literature, the synthesis of related compounds, such as 3,6-dichloro-2-hydroxybenzoic acid, often involves the Kolbe-Schmitt reaction. guidechem.comgoogle.com This reaction introduces a carboxyl group to a phenol (B47542). In the case of chlorinated salicylic acids, a chlorinated phenol is typically used as the starting material. For instance, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid starts with 2,5-dichlorophenol. google.com

Early research on chlorinated benzoic acid derivatives was often driven by their potential application as intermediates in the synthesis of other commercially valuable compounds, such as herbicides. google.com For example, 3,6-dichloro-2-hydroxybenzoic acid is a key intermediate in the production of the herbicide dicamba. google.com Research into the synthesis and properties of various chlorinated hydroxybenzoic acids likely occurred within this broader context of developing new agricultural chemicals.

Current Academic Significance and Research Scope

The current academic significance of this compound and its isomers is primarily as intermediates in organic synthesis and as subjects of study in environmental science and toxicology. Chlorinated aromatic compounds, in general, are of interest due to their persistence and potential environmental impact.

Research on related compounds provides insight into the potential areas of investigation for DCHA. For instance, studies on 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), a structurally related disinfection byproduct, focus on its degradation in water treatment processes. researchgate.net This suggests that the environmental fate and degradation pathways of DCHA could be a relevant area of research.

Furthermore, research into the synthesis of complex pharmaceutical intermediates sometimes utilizes chlorinated benzoic acids. researchgate.net The reactivity of the functional groups in DCHA makes it a potential building block for more complex molecules. For example, studies on other hydroxybenzoic acids have explored their antimicrobial and cytotoxic properties, indicating a potential avenue for future research into the biological activities of DCHA derivatives. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

2,6-dichloro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)

InChI Key

LHJFBVDNRPBOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dcha

Established Synthetic Routes for DCHA

The preparation of DCHA can be theoretically approached from different starting materials, primarily salicylic (B10762653) acid or 3-hydroxybenzoic acid. The following sections explore potential synthetic pathways.

The reaction of salicylic acid with chlorosulfonic acid is a known method for the introduction of a sulfonyl chloride group onto the aromatic ring, which can be a precursor to other functional groups. However, the direct synthesis of DCHA from salicylic acid using chlorosulfonic acid as a chlorinating agent is not a commonly documented specific method. The reaction would likely lead to a mixture of chlorinated and sulfonated products, with the regioselectivity being influenced by the strong activating and ortho-, para-directing effects of the hydroxyl group and the meta-directing effect of the carboxylic acid group. The harsh reaction conditions associated with chlorosulfonic acid could also lead to undesired side reactions.

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. Its reaction with salicylic acid would primarily involve the conversion of the carboxylic acid to an acyl chloride and the hydroxyl group to a chlorophosphate ester. While it can act as a source of chlorine, its primary role in this context is not direct chlorination of the aromatic ring. The synthesis of DCHA from salicylic acid using phosphorus oxychloride as the primary chlorinating agent for the ring is not a standard or efficient method.

Direct chlorination of a substituted benzene (B151609) ring is a fundamental transformation in organic synthesis. In the case of salicylic acid, the hydroxyl group is a strongly activating and ortho-, para-directing group, while the carboxyl group is a deactivating and meta-directing group. This would suggest that chlorination would preferentially occur at positions 3 and 5.

A plausible route to DCHA involves the direct chlorination of 3-hydroxybenzoic acid. The chlorination of 3-hydroxybenzoic acid with chlorine gas in a suitable solvent like methanol (B129727) can lead to the formation of chlorinated derivatives. For instance, the controlled bubbling of chlorine gas through a cold solution of 3-hydroxybenzoic acid in methanol has been reported to yield 2-chloro-3-hydroxybenzoic acid. prepchem.com By adjusting the stoichiometry of the chlorinating agent and the reaction conditions, it is conceivable to achieve dichlorination to produce 2,6-dichloro-3-hydroxybenzoic acid. The use of other chlorinating agents such as N-chlorosuccinimide (NCS) in the presence of a catalyst could also be explored for a more controlled chlorination.

Starting MaterialReagentProductReference
3-hydroxybenzoic acidChlorine gas/Methanol2-chloro-3-hydroxybenzoic acid prepchem.com

DCHA as a Synthetic Intermediate in Organic Chemistry

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and two chlorine atoms—makes this compound a valuable building block in organic synthesis. These functional groups can be selectively modified to introduce further complexity and construct a variety of molecular scaffolds.

The functional groups of DCHA offer multiple handles for derivatization. The carboxylic acid can be converted to esters, amides, or acyl halides, which can then participate in a wide range of coupling reactions. The hydroxyl group can be alkylated, acylated, or used in ether synthesis. The chlorine atoms can be substituted via nucleophilic aromatic substitution, although the steric hindrance from the adjacent groups might render these reactions challenging.

The strategic manipulation of these functional groups allows for the construction of complex molecular frameworks. For example, the carboxylic acid and hydroxyl group can be used to form lactones, or to anchor the molecule to a solid support for combinatorial synthesis. The chlorine atoms can influence the electronic properties and conformation of the final molecule, and can also serve as sites for further functionalization through cross-coupling reactions.

While specific, widespread applications of this compound in the synthesis of named complex molecules are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. Its isomer, 3,6-dichloro-2-hydroxybenzoic acid, is a known intermediate in the synthesis of the herbicide Dicamba. google.com This suggests that DCHA could similarly serve as a precursor for agrochemicals or pharmaceuticals.

The general class of polychlorinated hydroxybenzoic acids is of interest in medicinal chemistry. For example, substituted salicylic acids are known to possess a wide range of biological activities. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a molecule, which are important properties for drug candidates. DCHA could be a key starting material for the synthesis of novel substituted benzofurans or dibenzofurans, which are heterocyclic scaffolds found in many natural products and pharmaceuticals. nih.gov The intramolecular cyclization of a suitably derivatized DCHA could provide a direct route to these complex heterocyclic systems.

Advanced Analytical and Spectroscopic Characterization of Dcha

Molecular Structure Elucidation Techniques

The molecular structure of DCHA is elucidated through a combination of spectroscopic methods that probe the electronic, vibrational, and nuclear environments within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 2,6-dichloro-3-hydroxybenzoic acid, the absorption of UV light promotes electrons from the ground state to higher energy excited states. The benzene (B151609) ring and its substituents (chlorine, hydroxyl, and carboxylic acid groups) constitute the chromophore system of DCHA.

Expected UV Absorption Characteristics for DCHA:

π → π transitions:* Due to the substituted benzene ring, strong absorptions are expected in the UV region, likely below 300 nm.

n → π transitions:* The carbonyl group of the carboxylic acid and the non-bonding electrons of the hydroxyl and chloro substituents can also lead to weaker n → π* transitions at longer wavelengths.

The exact position and intensity of the absorption maxima are influenced by the solvent polarity.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of DCHA is expected to show characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and chloro-substituted aromatic functionalities.

Based on the analysis of related compounds such as 2,6-dichlorobenzoic acid and 3-hydroxybenzoic acid, the following vibrational frequencies can be predicted for DCHA:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3600 - 3200 (broad)
O-H (carboxylic acid)Stretching3300 - 2500 (very broad)
C=O (carboxylic acid)Stretching1730 - 1680
C=C (aromatic)Stretching1600 - 1450
C-O (hydroxyl/acid)Stretching1320 - 1210
C-ClStretching850 - 550
Aromatic C-HBending (out-of-plane)900 - 675

Note: The exact peak positions can be influenced by intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Although experimental NMR spectra for this compound are not widely published, the chemical shifts and splitting patterns can be predicted based on the electronic effects (inductive and resonance) of the substituents on the aromatic ring.

¹H NMR Spectroscopy: The DCHA molecule has two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, and the electron-donating nature of the hydroxyl group.

Predicted ¹H NMR Data for this compound (in DMSO-d₆):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-4 ~7.3 - 7.5 Doublet ~8-9 Hz
H-5 ~7.1 - 7.3 Doublet ~8-9 Hz
-OH (hydroxyl) ~9.5 - 10.5 Singlet (broad) -

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of DCHA would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the attached functional groups.

Predicted ¹³C NMR Data for this compound:

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (C-COOH) ~130 - 135
C-2 (C-Cl) ~135 - 140
C-3 (C-OH) ~150 - 155
C-4 ~120 - 125
C-5 ~115 - 120
C-6 (C-Cl) ~130 - 135

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of DCHA, particularly in complex mixtures.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For polar and less volatile compounds like DCHA, derivatization is typically required to enhance their volatility and improve chromatographic performance. nih.gov

A common derivatization strategy for hydroxybenzoic acids involves the conversion of the acidic protons of the carboxylic acid and hydroxyl groups into less polar silyl (B83357) ethers, for instance, by reacting with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). lipidmaps.org

A plausible GC-based method for DCHA analysis would involve:

Extraction: Isolation of DCHA from the sample matrix using liquid-liquid extraction or solid-phase extraction.

Derivatization: Silylation of the extract to convert DCHA into its more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative.

GC Separation: Injection of the derivatized sample onto a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Detection: A mass spectrometer (MS) is often used as a detector (GC-MS), providing both quantification and structural confirmation based on the mass spectrum of the derivatized analyte. nih.gov Alternatively, a halogen-specific detector (XSD) could be employed for selective and sensitive detection of the chlorinated compound. nih.gov

This methodology allows for the sensitive and specific determination of DCHA in various environmental and biological samples.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of DCHA. Although dedicated HPLC methods for DCHA are not extensively documented in peer-reviewed literature, methods developed for structurally similar compounds, such as other chlorinated hydroxybenzoic acids and benzoic acid derivatives, provide a solid foundation for its analysis. nih.govnih.govnih.gov

Typically, a reverse-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of DCHA. This is based on methods developed for other aromatic acids. rsc.org A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective retention and separation of aromatic compounds.

A potential mobile phase for the analysis of DCHA could consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a small percentage of an acid like formic acid or phosphoric acid. The acidic modifier helps to suppress the ionization of the carboxylic acid group of DCHA, leading to better peak shape and retention. The separation of other hydroxybenzoic acids has been successfully achieved using a mobile phase of acetonitrile and water with a phosphoric acid modifier. nih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for eluting DCHA and any potential impurities with varying polarities.

Detection is typically achieved using a UV detector, as the benzene ring in DCHA absorbs UV light. For enhanced sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (HPLC-MS) is a powerful option. nih.gov

Table 1: Postulated HPLC Parameters for DCHA Analysis

ParameterSuggested ConditionRationale
Stationary Phase C18, 5 µm particle sizeStandard for reverse-phase separation of aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to suppress analyte ionization.
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase HPLC.
Gradient Linear gradient from 10% to 90% BTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 230 nm or Mass SpectrometryUV for general detection, MS for higher sensitivity and specificity.

It is important to note that while these parameters are based on established methods for similar compounds, empirical optimization would be necessary to develop a validated HPLC method specifically for this compound.

Electrochemical Analytical Techniques for DCHA

The electrochemical behavior of DCHA is another avenue for its analytical determination. While direct electrochemical studies on DCHA are scarce, research on related compounds like 2,3-dihydroxybenzoic acid provides valuable insights into the potential electrochemical properties of DCHA. nih.gov

The phenolic hydroxyl group and the carboxylic acid group on the DCHA molecule are electrochemically active. Techniques such as cyclic voltammetry (CV) could be employed to study the oxidation and reduction processes of DCHA at an electrode surface. The presence of electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the oxidation potential of the hydroxyl group, making it higher compared to its non-chlorinated analog.

The electrochemical oxidation of the hydroxyl group would likely proceed via a mechanism involving the transfer of electrons and protons. The exact mechanism and the resulting oxidation products would depend on factors such as the pH of the supporting electrolyte and the electrode material used. For instance, the electrochemical oxidation of 2,3-dihydroxybenzoic acid has been shown to involve a one-electron oxidation to a semiquinone radical, followed by further oxidation. nih.gov A similar pathway could be hypothesized for DCHA, though the specific intermediates and final products may differ due to the electronic effects of the chlorine substituents.

The development of an electrochemical sensor for DCHA could be envisioned based on these principles. Such a sensor could offer a rapid and sensitive method for the detection of DCHA in various samples.

Development of DCHA as an Analytical Reagent

The structure of this compound, featuring both a carboxylic acid and a hydroxyl group in proximity on a benzene ring, suggests its potential as a chelating agent and, by extension, as an analytical reagent.

Reagent for Metal Ion Determination (e.g., Calcium, Magnesium)

The ortho-positioning of the hydroxyl and carboxyl groups in DCHA creates a potential bidentate chelation site for metal ions. This arrangement is similar to that found in other well-known analytical reagents for metal determination. The oxygen atoms of the hydroxyl and carboxyl groups can coordinate with a metal ion, forming a stable complex.

While no specific studies have been found that document the use of DCHA for the determination of calcium and magnesium, its structural features suggest this possibility. The formation of a complex between DCHA and these metal ions could lead to a change in the solution's spectroscopic properties, such as a shift in the UV-Visible absorption spectrum or the generation of fluorescence, which could be exploited for quantitative analysis.

For example, a spectrophotometric method could be developed where the absorbance of the DCHA-metal complex is measured at a specific wavelength. The intensity of the absorbance would be proportional to the concentration of the metal ion in the sample. Similarly, if the complex is fluorescent, a spectrofluorometric method could be established, offering potentially higher sensitivity. The stability of the formed complexes would be a critical factor in the viability of such methods.

Contributions to Advancement in Analytical Chemistry

While the direct contributions of this compound to advancements in analytical chemistry are not yet widely documented, the exploration of chlorinated benzoic acids as a class of compounds has broadened the toolkit of analytical chemists. nih.gov The study of how chlorination affects the physicochemical properties of benzoic acid derivatives, such as their acidity, chromatographic retention, and electrochemical behavior, contributes to a more fundamental understanding of structure-property relationships.

The development of analytical methods for compounds like DCHA, often found as intermediates or degradation products in industrial processes, is crucial for process monitoring and environmental analysis. nih.gov Furthermore, the potential of such molecules to act as novel analytical reagents for metal ion detection or as derivatizing agents in chromatography opens up new avenues for analytical method development. acs.orgnih.gov As research continues, the specific contributions of DCHA to the field of analytical chemistry may become more clearly defined.

Exploration of Dcha in Mechanistic Biological Research

Role as a Lead Compound in Drug Discovery and Development Initiatives

2,6-Dichloro-3-hydroxybenzoic acid and its structural analogs have emerged as compounds of interest in drug discovery, primarily due to their potential to interact with specific biological targets. The core structure of a substituted benzoic acid provides a versatile scaffold for the development of novel therapeutic agents. Research into related hydroxybenzoic acids has highlighted their potential as agonists for G protein-coupled receptors (GPCRs), a large family of receptors that are common drug targets.

A notable example is the identification of 3-chloro-5-hydroxybenzoic acid as a selective agonist for GPR81, also known as the lactate (B86563) receptor. nih.gov This discovery positions structurally similar compounds, such as this compound, as potential lead compounds for the development of drugs targeting metabolic disorders. The substitution pattern of chlorine atoms and a hydroxyl group on the benzoic acid ring is a key determinant of activity and selectivity. nih.gov

The exploration of dichlorinated benzoic acid derivatives extends to other therapeutic areas as well. For instance, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) meclofenamic acid, which features a dichlorinated phenylamino (B1219803) benzoic acid structure, has been shown to be pharmacologically active. This underscores the potential of this chemical motif to serve as a foundation for the design of new drugs with a range of biological activities.

Investigating Mechanistic Interactions with Biological Targets

The potential of this compound as a lead compound is intrinsically linked to its ability to interact with specific biological targets at a molecular level. While direct studies on this specific compound are limited, the investigation of structurally related molecules provides significant insights into its likely mechanisms of action.

The most compelling evidence for a potential biological target comes from research on GPR81. This receptor is predominantly expressed in adipocytes (fat cells) and is activated by lactate. nih.gov Activation of GPR81 leads to the inhibition of lipolysis, the breakdown of fats. nih.gov Therefore, agonists of GPR81 are being investigated as potential treatments for dyslipidemia and other metabolic diseases. A study focused on identifying GPR81 agonists found that 3-hydroxybenzoic acid could activate the receptor and that the addition of a chlorine atom, as in 3-chloro-5-hydroxybenzoic acid, enhanced this activity and selectivity. nih.gov This suggests that the dichlorinated structure of this compound could also facilitate binding to and activation of GPR81. The interaction is likely mediated by the carboxylate group of the benzoic acid forming a salt bridge with a conserved arginine residue within the transmembrane domain of the receptor, a common feature for ligands of this GPCR subfamily. nih.gov

The following table summarizes the key findings from research on a closely related compound, providing a basis for the potential biological interactions of this compound.

CompoundBiological TargetEffectImplied Potential for this compound
3-chloro-5-hydroxybenzoic acidGPR81 (Lactate Receptor)Agonist; inhibits lipolysis in vivoPotential as a selective GPR81 agonist for metabolic diseases.

This interactive table allows for a clear overview of the data suggesting the therapeutic potential of this class of compounds. Further research is necessary to elucidate the precise mechanistic interactions of this compound with GPR81 and other potential biological targets.

Emerging Research Areas and Future Perspectives for Dcha

Potential Applications in the Development of Sustainable Materials

There is currently a lack of specific research on the use of 2,6-Dichloro-3-hydroxybenzoic acid as a monomer or building block for sustainable polymers or materials. The reactivity of its carboxylic acid and hydroxyl groups could theoretically allow for its incorporation into polyester (B1180765) or other polymer chains. Research into the synthesis of materials using functionalized benzoic acid derivatives, such as those with urea-benzoic acid ligands on magnetic nanoparticles, showcases a potential pathway for creating novel functional materials. nih.gov Future investigations could explore the polymerization of DCHA or its derivatives to create polymers with unique properties, potentially including enhanced thermal stability or flame retardancy due to the presence of chlorine atoms. The development of bio-based polymers is a significant area of sustainable materials science, and research on biosensors for benzoic acid derivatives is driven by the need to optimize the microbial production of precursors for materials like muconic acid and liquid crystal polymers. frontiersin.orgnih.gov

Advancements in Biosensor Technologies Utilizing DCHA

Electrochemical methods have been successfully employed for the detection of various chlorinated phenols. acs.orgnih.gov These sensors often rely on the electrochemical oxidation of the phenolic group. For instance, a boron-doped diamond microelectrode has been used for the sensitive detection of several chlorinated phenols, and modified screen-printed carbon electrodes have shown good performance in their voltammetric measurement. acs.orgnih.gov Given its structure as a chlorinated hydroxybenzoic acid, DCHA could potentially be detected using similar electrochemical principles. Future research could focus on developing specific electrodes or biosensors tailored for the sensitive and selective detection of DCHA in various samples.

Furthermore, biosensors have been developed for the detection of other benzoic acid derivatives, often for applications in metabolic engineering to monitor the production of valuable chemicals. frontiersin.orgnih.gov These biosensors sometimes utilize bacterial proteins that bind to specific benzoic acid derivatives. While no such biosensor has been reported for DCHA, this remains a potential avenue for future research, particularly if DCHA is identified as a key biomarker or a valuable synthetic target.

Table 1: Examples of Electrochemical Detection of Related Phenolic Compounds

Compound ClassDetection MethodKey Findings
Chlorinated PhenolsCapillary Electrophoresis with Amperometric DetectionSensitive and stable detection using a boron-doped diamond microelectrode. acs.org
Phenol (B47542) and ChlorophenolsCyclic Voltammetry at a Modified Screen-Printed Carbon ElectrodeEnhanced electron transfer and rapid response to phenolic compounds. nih.gov
Phenolic CompoundsDual-Electrode System with Track-Etched Membrane ElectrodesAllows for the study of electrochemical reaction reversibility and product stability. nii.ac.jp

Novel Analytical Applications and Reagents Expanding DCHA's Utility

There is a scarcity of published research detailing novel analytical applications or the use of this compound as a specific analytical reagent. The primary analytical context in which DCHA and its isomers appear is in methods for monitoring their presence as impurities or intermediates in the synthesis of other compounds, such as the herbicide Dicamba or the drug lamotrigine. researchgate.netoup.com

The development of analytical methods often focuses on the broader class of compounds. For example, methods have been developed for the analysis of various dichlorobenzoic acid isomers. oup.comanalytice.comnih.gov These typically involve chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netoup.com

Future research could explore the potential of DCHA as a functional reagent. For instance, its structure could be modified to create new ligands for metal complexation or to serve as a building block in the synthesis of more complex analytical probes. The study of salicylic (B10762653) acid analogs has shown that modifications to the basic structure can lead to compounds with interesting biological and analytical properties, such as the ability to induce plant defense responses or to act as inhibitors for specific enzymes. nih.govmdpi.comresearchgate.net This suggests that a systematic investigation into the chemical modifications of DCHA could lead to the discovery of novel analytical reagents and applications.

Q & A

Q. What are the common synthetic routes for 2,6-dichloro-3-hydroxybenzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis often involves halogenation and hydroxylation of benzoic acid derivatives. For example, hydroxyl groups can be introduced via ortho-directed electrophilic substitution using catalysts like FeCl₃ or AlCl₃. Chlorination may employ SOCl₂ or Cl₂ gas under controlled temperatures (e.g., 40–60°C). Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and reaction time . Parallel monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR will show a deshielded aromatic proton at the 3-hydroxy position (δ ~10–12 ppm) due to hydrogen bonding. <sup>13</sup>C NMR confirms two chlorine substituents via distinct carbon shifts (~125–135 ppm for Cl-adjacent carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M-H]⁻ at m/z 205.94 (C₇H₃Cl₂O₃). Fragmentation patterns distinguish positional isomers .
  • IR : A broad O-H stretch (~3200 cm⁻¹) and carbonyl stretch (~1680 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can contradictory spectral data for this compound in literature be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Validate purity via HPLC (≥98% by area normalization) and cross-reference with NIST spectral libraries . For NMR, use deuterated DMSO to enhance hydroxy proton resolution. Computational modeling (DFT) can predict <sup>13</sup>C shifts to confirm assignments .

Q. What strategies improve the regioselectivity of hydroxylation in dichlorobenzoic acid derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 3-position to direct hydroxylation.
  • Metal Catalysts : Cu(I)/phenanthroline complexes enhance ortho-hydroxylation efficiency in dichlorinated substrates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular hydrogen bonding, stabilizing transition states .

Q. How does the hydroxyl group at the 3-position influence the biological activity of this compound compared to analogs?

  • Methodological Answer : The 3-hydroxy group enhances hydrogen-bonding interactions with enzymatic targets (e.g., Lux-S inhibitors). Compare IC₅₀ values against 2,6-dichlorobenzoic acid in enzyme assays. Molecular docking studies (AutoDock Vina) can map binding affinity differences due to the hydroxy group’s electrostatic contributions .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 207–209°C vs. 215°C) may stem from polymorphic forms or hydrate formation. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect hydrates. Recrystallize from anhydrous ethanol to isolate the pure anhydrous form .

Experimental Design Considerations

Q. What chromatographic methods are optimal for purifying this compound?

  • Methodological Answer :
  • Column : C18 reverse-phase HPLC with a gradient of 0.1% formic acid in acetonitrile/water.
  • Detection : UV at 254 nm (aromatic Cl absorption).
  • Prep-Scale : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) for bulk purification. Confirm purity by LC-MS .

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